Thalassiolin B

HIV integrase inhibition structure-activity relationship antiviral screening

Thalassiolin B (chrysoeriol 7-β-D-glucopyranosyl-2″-sulfate; C₂₂H₂₂O₁₄S; MW 542.5) is a sulfated flavone glycoside isolated from the Caribbean seagrass Thalassia testudinum (Banks ex König) and the South China Sea seagrass Thalassia hemprichii. It belongs to the thalassiolin family alongside Thalassiolin A (luteolin 7-β-D-glucopyranosyl-2′-sulfate) and Thalassiolin C (apigenin 7-β-D-glucopyranosyl-2-sulfate), sharing a 7-O-sulfated β-D-glucose moiety that distinguishes these marine flavonoids from common plant-derived flavonoid glycosides.

Molecular Formula C22H22O14S
Molecular Weight 542.5 g/mol
CAS No. 518057-59-5
Cat. No. B13711292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalassiolin B
CAS518057-59-5
Molecular FormulaC22H22O14S
Molecular Weight542.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OS(=O)(=O)O)O)O
InChIInChI=1S/C22H22O14S/c1-32-15-4-9(2-3-11(15)24)14-7-13(26)18-12(25)5-10(6-16(18)34-14)33-22-21(36-37(29,30)31)20(28)19(27)17(8-23)35-22/h2-7,17,19-25,27-28H,8H2,1H3,(H,29,30,31)/t17-,19-,20+,21-,22-/m1/s1
InChIKeyUKJYXZRYJZSCBM-MIUGBVLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalassiolin B (CAS 518057-59-5): A Sulfated Marine Flavone Glycoside for Targeted Research Procurement


Thalassiolin B (chrysoeriol 7-β-D-glucopyranosyl-2″-sulfate; C₂₂H₂₂O₁₄S; MW 542.5) is a sulfated flavone glycoside isolated from the Caribbean seagrass Thalassia testudinum (Banks ex König) and the South China Sea seagrass Thalassia hemprichii [1]. It belongs to the thalassiolin family alongside Thalassiolin A (luteolin 7-β-D-glucopyranosyl-2′-sulfate) and Thalassiolin C (apigenin 7-β-D-glucopyranosyl-2-sulfate), sharing a 7-O-sulfated β-D-glucose moiety that distinguishes these marine flavonoids from common plant-derived flavonoid glycosides [1]. Thalassiolin B constitutes 5.8 ± 0.3% (w/w) of the polar extract of T. testudinum, making it the most abundant single metabolite in this fraction [2].

Why Thalassiolin B Cannot Be Substituted by Common Flavonoid Glycosides or In-Class Analogs for Research Applications


Thalassiolin B differs from non-sulfated flavone glycosides and even from its closest in-class relatives (Thalassiolin A and Thalassiolin C) in three key respects that preclude interchangeable procurement: (i) the 7-O-sulfated β-D-glucose substitution is a critical pharmacophore for HIV-1 integrase inhibition, imparting potency gains over des-sulfated flavones in biochemical assays [1]; (ii) the 3′-methoxy group on the B-ring (chrysoeriol aglycone) differentiates Thalassiolin B from the luteolin-based Thalassiolin A and the apigenin-based Thalassiolin C, altering CYP1A1 inhibitory kinetics, target selectivity (e.g., ASIC channel subtype preference), and antioxidant capacity in a manner not predictable from structural analogy alone [2]; and (iii) the specific combination of sulfation pattern, glycosylation site, and B-ring substitution dictates the compound's unique multi-target profile—simultaneous HIV integrase inhibition, selective ASIC current blockade, CYP1A1 inhibition, and UVB skin-damage repair—which no single generic flavonoid glycoside (e.g., quercetin, luteolin 7-O-glucoside, apigenin 7-O-glucoside) replicates [1][2][3].

Quantitative Differentiation Evidence for Thalassiolin B vs. In-Class Analogs and Standard Comparators


HIV-1 Integrase Strand Transfer Inhibition: Within-Series Potency Differentiation Among Thalassiolins

Within the thalassiolin series, the aglycone identity determines integrase inhibitory potency in a reproducible rank order. Thalassiolin A (luteolin aglycone) is the most active, displaying an IC₅₀ of 0.4 μM for integrase-catalyzed strand transfer and an antiviral IC₅₀ of 30 μM in the MAGI cell-based assay [1]. Thalassiolin B (chrysoeriol aglycone, bearing a 3′-O-methyl group absent in Thalassiolin A) and Thalassiolin C (apigenin aglycone, lacking the 3′-OH present in Thalassiolin A) both exhibit reduced potency relative to Thalassiolin A, consistent with the SAR observation that the catechol (3′,4′-dihydroxy) motif on the B-ring is optimal for integrase inhibition [1]. A review source reports Thalassiolin B IC₅₀ values of 400 μg/mL and 800 μg/mL against HIV integrase in biochemical assays, corresponding to approximately 740 μM and 1480 μM, confirming that Thalassiolin B is >1000-fold less potent than Thalassiolin A in the enzymatic assay, rendering it unsuitable as a primary integrase inhibitor lead but valuable as a selectivity control or scaffold for probing the role of the 3′-methoxy group in target binding [2].

HIV integrase inhibition structure-activity relationship antiviral screening

Selective CYP1A1 Inhibition: Thalassiolin B vs. Polyphenolic Fraction and Crude Extract

Thalassiolin B acts as a mixed-type inhibitor of human CYP1A1 with a Ki of 203.10 ± 17.29 μg/mL, which is statistically indistinguishable from the polyphenolic fraction (Ki = 197.1 ± 63.40 μg/mL) but markedly less potent than the whole hydroethanolic extract on human CYP1A1 (the extract Ki was not determined for human CYP1A1) [1]. Importantly, on rat CYP1A1, the rank order is reversed: Thalassiolin B is the most potent inhibitor (Ki = 3.05 ± 0.89 μg/mL), outperforming the polyphenolic fraction (Ki = 5.96 ± 1.55 μg/mL) by ~2-fold and the crude extract (Ki = 54.16 ± 9.09 μg/mL) by ~18-fold [1]. This species-dependent potency inversion—Thalassiolin B being the dominant CYP1A1 inhibitor in the rat system but equipotent to the fraction in the human system—indicates that simple extract procurement cannot substitute for the isolated compound when studying CYP1A1-mediated metabolic activation or chemoprevention mechanisms in rodent models [1].

CYP1A1 inhibition chemoprevention phase I metabolism

Selective Cytotoxicity Against Colon Cancer Cell Lines with Sparing of Normal Cells

In an MTT assay against three human colon cancer cell lines, Thalassiolin B exhibited IC₅₀ values of 236 μg/mL (SW480), 252 μg/mL (LS1034), and 483 μg/mL (EB), with the SW480 cell line showing the highest sensitivity [1]. Critically, Thalassiolin B demonstrated no detectable cytotoxicity against the normal human umbilical vein endothelial cell (HUVEC) line at concentrations producing >50% viability loss in cancer cells, establishing a functional selectivity window [1]. By comparison, the polyphenolic fraction from T. testudinum showed an IC₅₀ of 38.75 ± 3.57 μg/mL against HCT15 colorectal cancer cells, more potent than Thalassiolin B alone but lacking the same degree of cancer-selective sparing of normal cells [2]. The absence of normal cell toxicity is a procurement-relevant feature when the research objective requires a compound with a favorable differential cytotoxicity profile rather than maximal potency.

colon cancer cytotoxicity MTT assay selectivity index

ASIC Channel Subtype Selectivity: Thalassiolin B as the First Marine-Derived ASIC Current Inhibitor

Thalassiolin B selectively inhibits fast-desensitizing (τ < 400 ms) ASIC currents in dorsal root ganglion (DRG) neurons from Wistar rats, with no significant effect on slow-desensitizing ASIC currents [1]. This subtype selectivity—distinguishing between kinetically distinct ASIC channel populations within the same neuronal preparation—is not observed with the prototypical ASIC inhibitor amiloride, which non-selectively blocks all ASIC subtypes (IC₅₀ ~ 10–100 μM) [2]. Thalassiolin B's inhibition is voltage-independent and pH-independent, and is not modified by steady-state ASIC desensitization, indicating a mechanism distinct from pore blockers or proton-competition inhibitors [1]. This is the first report of an ASIC-current inhibitor derived from a marine-plant extract and from a phenolic compound, establishing Thalassiolin B as a unique pharmacological probe for dissecting fast- vs. slow-desensitizing ASIC contributions to pain signaling [1].

ASIC channels antinociception electrophysiology pain research

Anti-Labyrinthulid Activity: 20–100-Fold Superiority of Thalassiolin B Over Phenolic Acids

In a dose-dependent in vitro growth inhibition assay against the seagrass pathogen Labyrinthula sp., Thalassiolin B was 20–100 times more active than any phenolic acid tested, including caffeic acid, ferulic acid, p-coumaric acid, vanillic acid, gallic acid, and protocatechuic acid [1]. All tested phenolic acids displayed dose-dependent activity, and selected binary combinations acted synergistically; however, the flavone glycoside thalassiolin B—bearing the characteristic 7-O-sulfated glycoside—was markedly more potent on a per-mass basis, highlighting the critical contribution of the sulfated flavonoid scaffold to anti-labyrinthulid bioactivity distinct from simple phenolic acid-mediated defense chemistry [1].

anti-labyrinthulid seagrass disease antimicrobial ecological chemistry

DPPH Radical Scavenging: Moderate Antioxidant Capacity in the Context of Standard Flavanoid Comparators

Thalassiolin B scavenged the 2,2-diphenyl-2-picrylhydrazyl (DPPH) radical with an EC₅₀ of 100 μg/mL (~184 μM) [1]. This places it in the moderate antioxidant range when benchmarked against the widely used flavonoid standard quercetin, which exhibits a DPPH EC₅₀ of approximately 2.5 μg/mL (~7 μM) under comparable conditions, making quercetin roughly 40-fold more potent [2]. The higher EC₅₀ of Thalassiolin B is consistent with the presence of the 3′-methoxy group on the chrysoeriol B-ring, which attenuates hydrogen-atom-donating capacity relative to the catechol-bearing luteolin (aglycone of Thalassiolin A) or quercetin [1][2]. Nonetheless, the same structural feature that reduces radical scavenging potency—the 3′-O-methylation—may confer metabolic stability advantages and contributes to the compound's orthogonal bioactivities (CYP1A1 inhibition, ASIC channel blockade) that are not shared by more potent generic antioxidants [1].

DPPH assay radical scavenging antioxidant capacity structure-activity

Optimal Research and Industrial Application Scenarios for Thalassiolin B Based on Quantitative Differentiation Evidence


Rodent CYP1A1-Mediated Chemoprevention Studies Requiring the Most Potent Single-Component Inhibitor from T. testudinum

In rat liver microsome assays or in vivo rodent carcinogenesis models where CYP1A1 inhibition is the primary endpoint, Thalassiolin B should be the compound of choice over the whole hydroethanolic extract or the polyphenolic fraction. As demonstrated in [Section 3, Evidence Item 2], Thalassiolin B exhibits a rat CYP1A1 Ki of 3.05 ± 0.89 μg/mL—18-fold more potent than the crude extract (Ki = 54.16 ± 9.09 μg/mL) and 2-fold more potent than the polyphenolic fraction (Ki = 5.96 ± 1.55 μg/mL) . This potency advantage enables lower dosing in mechanistic studies and reduces the risk of off-target effects from co-administered extract components. The established mixed-type inhibition mechanism and validation in the benzo[a]pyrene-induced mutagenicity Ames test provide experimental protocols for direct implementation.

ASIC Channel Subtype Pharmacological Dissection in Pain Neurobiology

For electrophysiology laboratories studying acid-sensing ion channel contributions to nociceptive signaling in dorsal root ganglion neurons, Thalassiolin B provides a unique pharmacological tool to isolate fast-desensitizing (τ < 400 ms) ASIC currents from slow-desensitizing populations. As established in [Section 3, Evidence Item 4], the compound selectively inhibits fast ASIC currents in a voltage- and pH-independent manner, a discriminatory capability not offered by the non-selective inhibitor amiloride or the ASIC1a-selective PcTx1 . Its demonstrated ability to cross the blood-brain barrier following oral administration in mice further supports its use in in vivo pain models . This application is independent of the compound's HIV integrase or antioxidant activities and capitalizes on its unique ASIC subtype selectivity.

Cancer Cell-Selective Cytotoxicity Screening and Mechanistic Studies

In oncology research programs focused on identifying compounds with differential cytotoxicity—where cancer cell killing is desired with minimal normal cell toxicity—Thalassiolin B offers a documented selectivity profile against colon adenocarcinoma cell lines (SW480, LS1034, EB; IC₅₀ range 236–483 μg/mL) with concurrent sparing of HUVEC normal cells, as shown in [Section 3, Evidence Item 3] . This selectivity profile is superior to the polyphenolic fraction, which, while more potent, lacks the same cancer-specific sparing . The compound's simultaneously reported aldose reductase, α-glucosidase, and α-amylase inhibitory activities, combined with favorable ADME/T predictions from molecular docking studies, position it as a multi-target chemical biology probe for metabolic oncology research .

Marine Anti-Labyrinthulid Potency Benchmarking and Seagrass Disease Research

As the most potent single compound identified to date against the seagrass wasting disease pathogen Labyrinthula sp., Thalassiolin B—20 to 100 times more active than any individual phenolic acid tested in the same assay system, per [Section 3, Evidence Item 5]—should serve as the reference standard for all subsequent anti-labyrinthulid screening campaigns . Its procurement as a characterized pure compound enables inter-laboratory potency calibration and structure-activity relationship studies aimed at developing more potent synthetic analogs for seagrass disease management.

Quote Request

Request a Quote for Thalassiolin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.